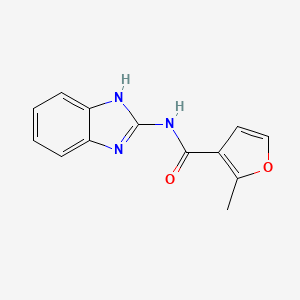![molecular formula C19H14N2O2 B5775386 5-[(2-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5775386.png)
5-[(2-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that has gained significant interest in scientific research over the years. This compound has a unique chemical structure that makes it a potential candidate for various applications, including drug discovery and development. In
Mecanismo De Acción
The mechanism of action of 5-[(2-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole is not fully understood. However, studies have suggested that this compound may act by inhibiting various enzymes and proteins involved in inflammation, cancer, and bacterial growth. It has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer properties.
Biochemical and physiological effects:
Studies have shown that 5-[(2-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole has significant biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various animal models. Additionally, it has also been shown to inhibit the growth of various cancer cell lines and bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 5-[(2-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole in lab experiments is its high yield during synthesis. Additionally, this compound has shown excellent stability and solubility in various solvents, making it easy to work with. However, one of the limitations of using this compound is its potential toxicity. Therefore, it is essential to use appropriate safety measures when handling this compound.
Direcciones Futuras
There are several future directions for research on 5-[(2-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole. One of the most significant areas of research is in drug discovery and development. This compound has shown potential in the treatment of various diseases, including cancer and inflammation. Additionally, further research is needed to understand the mechanism of action of this compound fully. Furthermore, research is needed to explore the potential of this compound in other scientific research areas, such as bioimaging and organic synthesis.
Conclusion:
In conclusion, 5-[(2-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that has shown significant potential in scientific research. This compound has been used in various applications, including drug discovery and development, bioimaging, and organic synthesis. Its mechanism of action is not fully understood, but it has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. Although this compound has several advantages, it is essential to use appropriate safety measures when handling it. Future research is needed to explore its potential in various scientific research areas and to understand its mechanism of action fully.
Métodos De Síntesis
The synthesis of 5-[(2-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole involves the reaction of 2-naphthol, benzyl chloride, and phenylglyoxal with potassium carbonate in dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the final product. The yield of the reaction is typically high, ranging from 70-90%.
Aplicaciones Científicas De Investigación
5-[(2-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole has shown potential in various scientific research applications. One of the most significant applications is in drug discovery and development. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a potential candidate for the development of new drugs. Additionally, it has also been used in the development of fluorescent probes for bioimaging and as a catalyst in organic synthesis.
Propiedades
IUPAC Name |
5-(naphthalen-2-yloxymethyl)-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c1-2-7-15(8-3-1)19-20-18(23-21-19)13-22-17-11-10-14-6-4-5-9-16(14)12-17/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKRYRJIDZQVNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)COC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Naphthalen-2-yloxy)methyl]-3-phenyl-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-ethyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5775303.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5775304.png)


![N-(3-fluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5775320.png)





![{4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5775354.png)

![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3-fluoro-4-methylphenyl)benzamide](/img/structure/B5775392.png)
